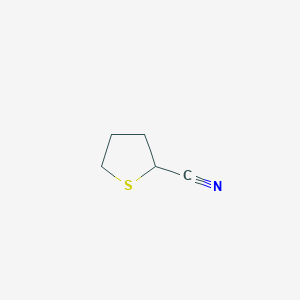

Tetrahydrothiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

thiolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHCAJNRBFUGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549188 | |

| Record name | Thiolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112212-94-9 | |

| Record name | Thiolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Method 1: Two-Step Synthesis via Halogenation and Cyanation

An in-depth analysis of synthetic pathways for tetrahydrothiophene-2-carbonitrile reveals several viable strategies for its preparation. This technical guide details two prominent methods, providing comprehensive experimental protocols, comparative data, and workflow diagrams to assist researchers and professionals in drug development and chemical synthesis. The synthesis of this heterocyclic nitrile is of interest due to the prevalence of the tetrahydrothiophene moiety in various biologically active molecules and its potential as a versatile building block in medicinal chemistry.

This approach involves the initial formation of a 2-halotetrahydrothiophene intermediate, followed by a nucleophilic substitution with a cyanide salt. Alpha-chlorination of sulfides is a well-established transformation, often proceeding via a sulfurane intermediate, which then undergoes nucleophilic attack by a chloride ion. The subsequent cyanation of the resulting 2-chlorotetrahydrothiophene provides a direct route to the target molecule.

Experimental Protocol: Synthesis of 2-Chlorotetrahydrothiophene

A solution of tetrahydrothiophene (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or carbon tetrachloride is prepared in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0°C in an ice bath. To this stirred solution, N-chlorosuccinimide (NCS) (1.05 eq) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. After the complete addition of NCS, the reaction mixture is stirred at 0°C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chlorotetrahydrothiophene, which can be purified by vacuum distillation.

Experimental Protocol: Synthesis of this compound from 2-Chlorotetrahydrothiophene

The crude 2-chlorotetrahydrothiophene (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this solution, sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq) is added. The reaction mixture is heated to a temperature between 60°C and 80°C and stirred vigorously for 4-8 hours. The progress of the reaction is monitored by GC or TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted several times with a suitable organic solvent like ethyl acetate or diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Data Summary for Method 1

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Chlorination | Tetrahydrothiophene | N-Chlorosuccinimide | Dichloromethane | 0 | 1-2 | 85-95 |

| 2. Cyanation | 2-Chlorotetrahydrothiophene | Sodium Cyanide | DMF | 70 | 4-8 | 70-85 |

Logical Workflow for Method 1

Method 2: Reductive Cyclization of a Dithioester

An alternative approach involves the reductive cyclization of a suitably substituted dithioester. This method builds the tetrahydrothiophene ring with the nitrile group already incorporated in the acyclic precursor. This strategy can offer good control over the regiochemistry of the final product.

Experimental Protocol: Synthesis of the Dithioester Precursor

To a solution of 2-cyanoethanethioamide (1.0 eq) in a solvent like acetone or ethanol, an alpha-bromoester such as ethyl bromoacetate (1.1 eq) is added, along with a mild base like potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 12-16 hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is then treated with Lawesson's reagent (0.55 eq) in refluxing toluene for 2-4 hours to convert the thioamide to a dithioester. The solvent is removed, and the crude dithioester is purified by column chromatography.

Experimental Protocol: Reductive Cyclization to this compound

The purified dithioester (1.0 eq) is dissolved in a suitable solvent system, for instance, a mixture of acetic acid and pyridine. A reducing agent, such as zinc dust (4-5 eq), is added portion-wise to the stirred solution at a controlled temperature, typically between 25°C and 50°C. The reaction is exothermic and should be monitored carefully. The mixture is stirred for an additional 6-12 hours after the addition of the reducing agent is complete. The reaction is then quenched by the addition of water, and the excess zinc is removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is isolated by column chromatography or distillation.

Data Summary for Method 2

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Dithioester Formation | 2-Cyanoethanethioamide, Ethyl bromoacetate | K2CO3, Lawesson's Reagent | Acetone, Toluene | RT, Reflux | 14-20 | 60-75 |

| 2. Reductive Cyclization | Dithioester Precursor | Zinc Dust | Acetic Acid/Pyridine | 25-50 | 6-12 | 50-65 |

Reaction Pathway for Method 2

In-Depth Technical Guide: Chemical Properties of Tetrahydrothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiophene-2-carbonitrile, a saturated heterocyclic compound, presents a unique scaffold of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and spectroscopic profile. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide compiles available information and provides context based on related chemical structures. Detailed experimental methodologies for synthesis and analysis, where available for analogous compounds, are presented to facilitate further research.

Chemical and Physical Properties

This compound, also known as thiolane-2-carbonitrile, is an organosulfur compound with the molecular formula C₅H₇NS and a molecular weight of 113.18 g/mol .[1][2][3] Its structure features a five-membered saturated ring (thiolane) with a nitrile group attached to the carbon atom adjacent to the sulfur.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Tetrahydrothiophene | Thiophene-2-carbonitrile |

| CAS Number | 112212-94-9[1][2][3] | 110-01-0 | 1003-31-2[1][4] |

| Molecular Formula | C₅H₇NS[2] | C₄H₈S | C₅H₃NS[1][4] |

| Molecular Weight | 113.18 g/mol [1][2][3] | 88.17 g/mol | 109.15 g/mol [1][4] |

| Melting Point | Data not available | -96 °C | Data not available |

| Boiling Point | Data not available | 119-121 °C[5] | 192 °C[1] |

| Density | Data not available | 0.997 g/mL | 1.172 g/mL at 25 °C[1] |

| logP (o/w) | Data not available | Data not available | 1.270[2] |

| Refractive Index | Data not available | 1.5000–1.5014 (nD25)[5] | n20/D 1.563 |

Structural Characteristics and Reactivity

The tetrahydrothiophene ring in this compound is not planar and adopts a puckered or "twist" conformation to minimize ring strain.[1] This three-dimensional structure is a key feature for potential interactions with biological targets.

The reactivity of this compound is primarily dictated by the sulfur atom and the nitrile group.

-

Sulfur Atom: The sulfur atom possesses lone pairs of electrons, making it a nucleophilic center. It can readily undergo oxidation to form the corresponding sulfoxide and sulfone.[1] This transformation can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The sulfur atom can also coordinate with transition metals, acting as a ligand.[1]

-

Nitrile Group: The electron-withdrawing nature of the nitrile group makes the adjacent carbon atom and the nitrile carbon itself electrophilic.[1] This functional group is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways for further functionalization.

Spectroscopic Analysis

3.1. Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This typically appears as a sharp, strong absorption band in the region of 2260-2240 cm⁻¹.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical assignment of this compound.[1] Due to the chiral center at the carbon bearing the nitrile group (C2), the protons on the tetrahydrothiophene ring are expected to exhibit complex splitting patterns. The geminal protons on the same carbon atom can be diastereotopic, leading to distinct chemical shifts and coupling constants.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general methods for the synthesis of the tetrahydrothiophene ring and the introduction of a nitrile group can be adapted.

4.1. Synthesis of the Tetrahydrothiophene Ring (General Procedure)

A common method for the synthesis of the tetrahydrothiophene core involves the reaction of a 1,4-dihaloalkane with a sulfide source. The following is a general procedure for the synthesis of the parent compound, tetrahydrothiophene, which can serve as a starting point for further functionalization.[5]

-

Reaction: 1,4-Dichlorobutane is reacted with sodium sulfide in a suitable solvent such as dimethylformamide (DMF).

-

Procedure: A solution of 1,4-dichlorobutane and a solution of sodium sulfide in hot water are added simultaneously to hot DMF with stirring. The reaction mixture is refluxed for several hours.

-

Work-up: The product is distilled from the reaction mixture. The distillate is made alkaline, and sodium chloride is added to saturate the aqueous layer. The organic layer is separated, dried over potassium hydroxide, and purified by distillation.

4.2. Introduction of the Nitrile Group

The introduction of a nitrile group at the 2-position of a pre-formed tetrahydrothiophene ring would likely involve an α-functionalization strategy. This could potentially be achieved through α-halogenation followed by nucleophilic substitution with a cyanide salt.

4.3. Purification

Purification of this compound would likely involve standard techniques such as distillation under reduced pressure or column chromatography on silica gel.

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity or signaling pathway modulation of this compound, the broader class of thiophene-containing molecules has significant importance in drug discovery.[6] Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

The tetrahydrothiophene scaffold, being a saturated heterocycle, offers a three-dimensional geometry that can be advantageous for specific binding to biological targets.[1] The nitrile group can participate in hydrogen bonding and other interactions within a binding site.

Further research, including biological screening and mechanistic studies, is required to elucidate the potential of this compound as a pharmacologically active agent.

Logical Relationships and Workflows

General Synthetic and Reactivity Pathways

The following diagram illustrates the general synthetic logic and key reactivity of the tetrahydrothiophene core, which is applicable to this compound.

Caption: Synthetic and reactivity pathways for the tetrahydrothiophene scaffold.

Experimental Workflow for Compound Analysis

The following diagram outlines a typical workflow for the analysis of a synthesized compound like this compound.

Caption: Workflow for the analysis of synthesized this compound.

Conclusion

This compound is a molecule with potential for further exploration in the field of medicinal chemistry. Its saturated heterocyclic nature and the presence of reactive functional groups make it an attractive scaffold for the design of novel bioactive compounds. This guide has summarized the currently available chemical information for this compound. However, significant gaps in the experimental data, particularly regarding its physical properties, detailed synthetic and analytical procedures, and biological activity, highlight the need for further research to fully unlock its potential. The provided information and proposed experimental workflows aim to serve as a valuable resource for scientists undertaking such investigations.

References

- 1. 1003-31-2(Thiophene-2-carbonitrile) | Kuujia.com [kuujia.com]

- 2. 2-thiophene carbonitrile, 1003-31-2 [thegoodscentscompany.com]

- 3. This compound | 112212-94-9 | Benchchem [benchchem.com]

- 4. 2-Thiophenecarbonitrile | C5H3NS | CID 66087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ekwan.github.io [ekwan.github.io]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of Tetrahydrothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiophene-2-carbonitrile, a heterocyclic organosulfur compound, presents a unique molecular scaffold of interest in various chemical and pharmaceutical research domains. Its structure, featuring a saturated five-membered thiolane ring with a nitrile functional group, suggests potential applications as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, alongside standardized experimental protocols for their determination. Due to the limited availability of experimental data for this specific compound, this guide combines catalog information with generalized methodologies and predicted spectral characteristics to serve as a foundational resource for researchers.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇NS | CymitQuimica[1], Benchchem[2] |

| Molecular Weight | 113.18 g/mol | CymitQuimica[1], Benchchem[2], Parchem[3] |

| CAS Number | 112212-94-9 | CymitQuimica[1], Benchchem[2] |

| Synonyms | Thiolane-2-carbonitrile, 2-Cyanotetrahydrothiophene | CymitQuimica[1], Parchem[3] |

Note: Experimental values for properties such as density, boiling point, melting point, and solubility are not currently available in surveyed literature and databases. The following sections provide standardized protocols for determining these essential physical properties.

Predicted Spectral Data Analysis

Computational predictions offer valuable insights into the spectral characteristics of molecules. The following tables summarize the expected features in NMR, IR, and Mass Spectrometry for this compound.[2]

Predicted ¹H NMR Spectral Data

Proton NMR is instrumental in elucidating the stereochemistry of this compound. The chiral center at the carbon adjacent to the nitrile group renders the protons on the tetrahydrothiophene ring diastereotopic, leading to complex splitting patterns.[2]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H at C2 | Varies | Multiplet |

| Protons on C3, C4, C5 | Varies | Complex Multiplets |

Predicted ¹³C NMR Spectral Data

Carbon NMR provides information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Cyano Carbon (C≡N) | ~115-125 |

| C2 | Varies |

| C3, C4, C5 | Varies |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of its functional groups.[2]

| Functional Group | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Cyano (C≡N) Stretch | 2260 - 2240 | Strong, Sharp |

| Alkane (C-H) Stretch | 3000 - 2850 | Medium to Strong |

| Methylene (CH₂) Bend | ~1465 | Medium |

| Carbon-Sulfur (C-S) Stretch | 700 - 600 | Weak |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight.[2]

| Feature | Description |

| Molecular Ion Peak ([M]⁺) | Expected at m/z ≈ 113.18 |

| Major Fragmentation Pathways | - Loss of the cyano group (•CN)- Cleavage of the tetrahydrothiophene ring |

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the primary physical properties of a liquid or low-melting solid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes.[4][5]

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with heat-resistant oil to a level above the side-arm.

-

Place a small amount of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube, with the oil level above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4][5]

Determination of Melting Point (Capillary Method)

If this compound is a solid at room temperature, this method can be used.[6][7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample (in powdered form)

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) into the sealed end.

-

Tap the capillary tube to ensure the sample is tightly packed at the bottom.

-

If using a melting point apparatus, place the capillary tube into the sample holder. If using a Thiele tube, attach the capillary to a thermometer.

-

Heat the apparatus. For an unknown sample, a rapid heating can be done first to find an approximate melting range.

-

For an accurate measurement, heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Apparatus:

-

Pycnometer (for high accuracy) or a 10 mL graduated cylinder

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry pycnometer or graduated cylinder.

-

Fill the container with a known volume of this compound (e.g., to the 5 mL mark on a graduated cylinder, or fill the pycnometer completely).

-

Record the exact volume.

-

Measure and record the mass of the container with the liquid.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

-

Calculate the density using the formula: Density = Mass / Volume.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, acetone, hexane, toluene)

Procedure:

-

Add a measured volume (e.g., 1 mL) of a chosen solvent to a test tube.

-

Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the solvent.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observe if the solid has completely dissolved.

-

If it dissolves, add another pre-weighed amount and repeat the process until the solute no longer dissolves, indicating a saturated solution.

-

Record the observations as soluble, partially soluble, or insoluble for a qualitative assessment.

-

For a quantitative measurement, the total mass of solute dissolved in the known volume of solvent at saturation can be determined.[9][10]

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways or has been extensively studied for its drug development potential. Its structural similarity to other thiophene-containing compounds, which are known to have diverse biological activities, may warrant future investigation in this area.

Conclusion

This technical guide provides the currently available physical and spectral data for this compound. While experimental data on its core physical properties are lacking, the provided standardized protocols offer a clear path for their determination in a laboratory setting. The predicted spectral data serves as a useful reference for the characterization of this compound. Further research is required to establish its physical properties experimentally and to explore its potential biological activities.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 112212-94-9 | Benchchem [benchchem.com]

- 3. parchem.com [parchem.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. One moment, please... [davjalandhar.com]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. sciencebuddies.org [sciencebuddies.org]

Spectroscopic Profile of Tetrahydrothiophene-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydrothiophene-2-carbonitrile (also known as Thiolane-2-carbonitrile), a sulfur-containing saturated heterocyclic compound. The document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Compound Overview

This compound possesses a five-membered saturated ring containing a sulfur atom, with a nitrile functional group at the 2-position.[1] This structure, with its inherent chirality and three-dimensional geometry, makes it an interesting scaffold for drug design, potentially offering improved binding specificity to biological targets and favorable pharmacokinetic properties.[1]

Key Identifiers:

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely available in public databases, this section summarizes the expected spectroscopic characteristics based on the known properties of its functional groups and the tetrahydrothiophene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is anticipated to be complex. The presence of a chiral center at the carbon bearing the nitrile group renders the methylene protons on the ring diastereotopic.[1] This means that protons on the same carbon atom are chemically non-equivalent and will exhibit different chemical shifts and coupling constants. The spectrum will likely show a series of overlapping multiplets for the seven protons on the tetrahydrothiophene ring.

¹³C NMR: The carbon-13 NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The other four carbons of the tetrahydrothiophene ring will resonate in the aliphatic region.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Multiplets | Complex splitting patterns are expected due to the chiral center and diastereotopic protons. |

| ¹³C (C≡N) | ~115 - 125 | Typical range for a nitrile carbon. |

| ¹³C (Ring Carbons) | ~20 - 50 | Aliphatic region for the four sp³ hybridized carbons of the tetrahydrothiophene ring. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong and sharp absorption band characteristic of the nitrile group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretch | 2260 - 2240[1] | Strong, Sharp |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium to Strong |

| Methylene (CH₂) | Bend (Scissoring) | ~1465 | Medium |

| Carbon-Sulfur (C-S) | Stretch | 700 - 600 | Weak |

Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information on its molecular weight and fragmentation pattern.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected m/z Value | Notes |

| Molecular Ion [M]⁺ | 113 | Corresponding to the molecular weight of C₅H₇NS. |

| Major Fragments | Varies | Common fragmentation pathways may include the loss of the cyano group (•CN) or cleavage of the tetrahydrothiophene ring.[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy Sample Preparation

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: Use the residual solvent peak as an internal reference for chemical shifts.

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Typically, scan the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas chromatography).

-

Ionization: Utilize a standard ionization technique such as Electron Ionization (EI).

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Disclaimer: The spectroscopic data presented in the tables are predicted values based on the chemical structure and known data for similar functional groups. For definitive characterization, experimental verification is required.

References

An In-Depth Technical Guide on Tetrahydrothiophene-2-carbonitrile: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiophene-2-carbonitrile, a saturated heterocyclic compound, holds significance as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center and a reactive nitrile group, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical and physical properties.

Introduction

Saturated heterocyclic scaffolds are of paramount importance in modern drug design due to their three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic profiles. Among these, sulfur-containing heterocycles like tetrahydrothiophene and its derivatives have demonstrated a wide range of biological activities. This compound, also known as 2-cyanotetrahydrothiophene or thiolane-2-carbonitrile, is a notable derivative featuring a nitrile functional group at the 2-position of the tetrahydrothiophene ring. This nitrile group serves as a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for biological screening.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NS | [1] |

| Molecular Weight | 113.18 g/mol | [1] |

| CAS Number | 112212-94-9 | [1] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of this compound is not prominently documented, a plausible synthetic route can be devised based on established chemical transformations. One common approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of a tetrahydrothiophene ring with a cyanide salt.

General Synthetic Approach: Nucleophilic Substitution

A potential synthesis could start from a 2-halotetrahydrothiophene, such as 2-bromotetrahydrothiophene. The reaction would proceed via an SN2 mechanism.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: To a solution of 2-bromotetrahydrothiophene (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 50-100 °C, and the progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol. The specific conditions, such as reaction time, temperature, and purification method, would need to be optimized.

Characterization Data

The structural elucidation of this compound relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the saturated aliphatic C-H bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | 2240 - 2260 (strong, sharp)[2] |

| C-H (alkane) | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of a chiral center at the C2 position, leading to diastereotopic protons on the ring. The proton at C2 would likely appear as a multiplet, and the other methylene protons on the ring would exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms in the molecule, with the nitrile carbon appearing in the characteristic region (around 115-125 ppm) and the carbon attached to the sulfur atom (C2) also showing a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 113. Fragmentation patterns would likely involve the loss of the nitrile group (CN) and cleavage of the tetrahydrothiophene ring.[2]

Applications in Drug Development

The tetrahydrothiophene-carbonitrile motif is a valuable pharmacophore in drug discovery. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines, amides, or carboxylic acids, which are crucial for modulating the biological activity and physicochemical properties of drug candidates. While specific biological activities for this compound itself are not well-documented, derivatives of the broader class of substituted tetrahydrothiophenes have shown potential in various therapeutic areas.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways or its mechanism of action. Research in this area would be necessary to elucidate its potential biological targets and pharmacological effects.

Conclusion

This compound is a synthetically important molecule with potential applications in medicinal chemistry. While its specific discovery and history are not well-defined, its value as a building block for more complex molecules is evident. This guide has provided a summary of its known properties and a plausible synthetic route. Further research is warranted to explore the full potential of this compound, including the development of efficient and scalable synthetic methods and the investigation of its biological activities and potential therapeutic applications.

Future Perspectives

Future research on this compound could focus on several key areas:

-

Development of Stereoselective Syntheses: The presence of a chiral center at the 2-position offers the opportunity to develop enantioselective synthetic methods to access single enantiomers, which is crucial for pharmacological studies.

-

Exploration of Biological Activity: A systematic investigation of the biological activity of this compound and its derivatives against a range of therapeutic targets could uncover novel lead compounds.

-

Library Synthesis: Utilizing the nitrile group as a versatile handle, combinatorial libraries of this compound derivatives can be synthesized to explore structure-activity relationships.

By pursuing these avenues of research, the full potential of this compound as a valuable tool in drug discovery and development can be realized.

References

Tetrahydrothiophene-2-carbonitrile: A Technical Review of its Synthesis, Properties, and Potential in Drug Discovery

Introduction

Tetrahydrothiophene-2-carbonitrile, also known as thiolane-2-carbonitrile (CAS No. 112212-94-9), is a saturated heterocyclic compound featuring a five-membered thiolane ring substituted with a nitrile group at the C2 position. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The tetrahydrothiophene (thiolane) motif is present in a variety of biologically active natural products and synthetic therapeutics, exhibiting activities ranging from antiviral and anticancer to immunosuppressive.[1] The presence of a versatile nitrile functional group adjacent to the sulfur heteroatom offers a rich platform for synthetic modification, making it a valuable building block for creating diverse molecular libraries.

This technical guide provides a comprehensive overview of the known chemical properties, spectroscopic data, and plausible synthetic and reaction pathways for this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this scaffold in their work.

Physicochemical and Spectroscopic Properties

This compound is an organosulfur compound characterized by a puckered, non-planar five-membered ring structure, which minimizes ring strain.[2] The chiral center at the carbon bearing the nitrile group leads to complex NMR spectra due to diastereotopic protons on the ring.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112212-94-9 | [2] |

| Molecular Formula | C₅H₇NS | [2] |

| Molecular Weight | 113.18 g/mol | [2] |

| Synonyms | Thiolane-2-carbonitrile, 2-Cyanotetrahydrothiophene | [2] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Characteristic Value | Reference |

| IR Spectroscopy | Cyano (C≡N) Stretch | 2260 - 2240 cm⁻¹ (Strong, Sharp) | [2] |

| Alkane (C-H) Stretch | 3000 - 2850 cm⁻¹ (Medium-Strong) | [2] | |

| Methylene (CH₂) Bend | ~1465 cm⁻¹ (Medium) | [2] | |

| Carbon-Sulfur (C-S) Stretch | 700 - 600 cm⁻¹ (Weak) | [2] | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ≈ 113.18 | [2] |

| Key Fragmentation | Loss of •CN; Ring cleavage | [2] | |

| ¹H NMR | Ring Protons | Complex multiplets due to diastereotopicity | [2] |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~118-122 ppm | General Prediction |

| Alpha-Carbon (C-CN) | ~30-40 ppm | General Prediction |

Synthesis and Experimental Protocols

While specific literature detailing a high-yield synthesis of this compound is scarce, a plausible and effective method involves the nucleophilic substitution of a 2-halotetrahydrothiophene precursor with a cyanide salt. The precursor, 2-chlorotetrahydrothiophene, can be synthesized from the parent tetrahydrothiophene via free-radical chlorination.

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

Step 1: Synthesis of 2-Chlorotetrahydrothiophene

-

To a solution of tetrahydrothiophene (1.0 eq) in dry carbon tetrachloride (0.2 M), add N-chlorosuccinimide (NCS, 1.1 eq).

-

Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure. The crude 2-chlorotetrahydrothiophene is used in the next step without further purification.

Step 2: Cyanation to form this compound

-

Dissolve the crude 2-chlorotetrahydrothiophene (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M).

-

Add sodium cyanide (NaCN, 1.5 eq) to the solution. Caution: NaCN is highly toxic.

-

Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Transformations

The this compound scaffold possesses two key reactive sites: the sulfur atom and the nitrile group. These sites allow for a wide range of chemical transformations, making the molecule a versatile intermediate for drug development.

Oxidation of the Sulfur Atom

The thioether in the ring can be selectively oxidized to a sulfoxide and subsequently to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[2] Controlling the stoichiometry of the oxidant allows for selective formation of the sulfoxide (1 eq) or the sulfone (2+ eq).

Caption: Oxidation pathway of the tetrahydrothiophene ring.

Experimental Protocol: Oxidation to Sulfone

-

Dissolve this compound (1.0 eq) in dichloromethane (0.3 M).

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting sulfone by recrystallization or column chromatography.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other key functionalities, such as amines, carboxylic acids, or tetrazoles, which are prevalent in pharmacologically active molecules.

-

Reduction to Amine: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, Tetrahydrothiophene-2-carboxylic acid.

-

Conversion to Tetrazole: Reaction with sodium azide (NaN₃) and an acid catalyst (e.g., triethylammonium chloride) can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

Analytical Workflow and Characterization

A standard workflow is essential for the confirmation of structure and purity of synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

Caption: General analytical workflow for compound characterization.

Applications in Medicinal Chemistry and Drug Discovery

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antipsychotic Olanzapine and the antiplatelet agent Clopidogrel.[3][4] Its saturated counterpart, the thiolane ring, is also a key component of many bioactive compounds.[1]

This compound serves as a valuable starting material for accessing novel chemical entities. The dual reactivity of the sulfur atom and the nitrile group allows for the creation of diverse derivatives. For example, the sulfone derivative introduces a polar hydrogen bond acceptor, which can significantly alter a molecule's solubility and interaction with biological targets. The conversion of the nitrile to an amine or carboxylic acid provides attachment points for building more complex molecules, enabling its use in fragment-based drug discovery or as a scaffold for lead optimization. While specific biological activity for this compound has not been extensively reported, its structural motifs are highly relevant for developing therapeutics targeting a wide range of diseases.[3][5][6]

This compound is a versatile heterocyclic building block with significant potential for application in synthetic and medicinal chemistry. Its well-defined reactive sites—the oxidizable sulfur atom and the transformable nitrile group—provide a robust platform for the synthesis of novel compounds. While detailed biological studies on this specific molecule are limited in current literature, the established importance of the thiolane and nitrile functionalities in drug design underscores its value as a starting point for the discovery of new therapeutic agents. The protocols and data presented here offer a foundational guide for researchers aiming to explore the chemistry and potential of this promising scaffold.

References

- 1. Synthetic access to thiolane-based therapeutics and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 112212-94-9 | Benchchem [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Conformational Analysis of the Tetrahydrothiophene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the conformational landscape of the tetrahydrothiophene (THT) ring, a crucial heterocyclic motif found in various natural products and pharmaceuticals, including the essential vitamin biotin. Understanding the three-dimensional structure and dynamic behavior of this ring system is paramount for structure-based drug design, predicting molecular interactions, and engineering novel therapeutic agents. This document synthesizes findings from key experimental and computational studies, presenting data in a structured format and detailing the methodologies employed.

Theoretical Framework: The Puckered World of Five-Membered Rings

Saturated five-membered rings, such as tetrahydrothiophene, are not planar. A planar conformation would induce significant angle strain (internal angles of 108° instead of the ideal tetrahedral 109.5°) and torsional strain from eclipsing hydrogen atoms. To alleviate this strain, the ring puckers into non-planar conformations. The conformational space of THT is primarily described by two ideal forms: the envelope (Cs symmetry) and the twist (C2 symmetry) .

-

Envelope (Cs) Conformation: Four of the ring atoms are coplanar, while the fifth atom (either sulfur or a carbon) is puckered out of this plane, resembling an open envelope.

-

Twist (C2) Conformation: Two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. This conformation possesses a C2 axis of symmetry.

These conformations are not static but rapidly interconvert through a low-energy process known as pseudorotation .[1][2][3] This process involves a continuous, wave-like motion of the out-of-plane puckering around the ring, allowing the molecule to transition between numerous envelope and twist forms without passing through a high-energy planar state. The entire pseudorotation pathway can be quantitatively described by the Cremer-Pople puckering parameters, which define the degree (amplitude) and type (phase angle) of puckering.[4][5]

Conformational Landscape of Tetrahydrothiophene

Numerous studies combining computational modeling and experimental techniques have elucidated the preferred conformations of the THT ring.

In the gas phase , high-level ab initio and Density Functional Theory (DFT) calculations consistently show that the twist (C2) conformation is the global energy minimum .[1][2] The envelope (Cs) conformation is a local minimum or a transition state for interconversion, lying only slightly higher in energy. This small energy difference underscores the high conformational flexibility of the ring.

In the crystalline phase , X-ray diffraction studies reveal that THT also adopts a conformation with C1 symmetry, which is a slightly distorted version of the C2 twist form.[1][2] This minor distortion is attributed to packing effects within the crystal lattice. The fact that only one enantiomer of the chiral twist conformer is found in a crystal cell suggests a process of spontaneous resolution during crystallization.[1][2]

In solution, due to the low energy barrier between conformers, the THT ring undergoes rapid pseudorotation. This results in a dynamic equilibrium of twist and envelope forms, which is often observed as a time-averaged structure in techniques like NMR spectroscopy at room temperature.[6][7][8]

Quantitative Conformational Data

The following tables summarize the key energetic and structural parameters for the tetrahydrothiophene ring as determined by various computational methods.

Table 1: Relative Energies and Interconversion Barriers

| Conformation / Transition State | Point Group | Relative Energy (kcal/mol) | Method / Reference |

| Twist | C2 | 0.00 | Global Minimum (Calculated)[1][2] |

| Envelope | Cs | ~0.14 | Local Minimum / Transition State (Calculated)[2] |

| Planar | C2v | ~3.0 - 5.0 | Transition State for Pseudorotation (Calculated) |

Note: Energy values can vary slightly depending on the level of theory and basis set used in the calculations.

Table 2: Key Structural Parameters (Calculated)

| Parameter | Twist (C2) Conformation | Envelope (Cs) Conformation |

| Puckering Amplitude (q) | ~0.4 Å | ~0.4 Å |

| Phase Angle (φ) | Variable (defines specific twist) | Variable (defines specific envelope) |

| Key Dihedral Angles | C-S-C-C ≈ ±30-40°; S-C-C-C ≈ ∓15-25° | One zero dihedral angle in the planar portion |

Experimental and Computational Protocols

The conformational analysis of tetrahydrothiophene relies on a synergistic application of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibrium of THT in solution.

Detailed Methodology:

-

Sample Preparation: A solution of tetrahydrothiophene or its derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, CS₂).

-

Data Acquisition: High-resolution ¹H NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher). Temperature-dependent studies may be performed to observe changes in the conformational equilibrium.

-

Spectral Analysis: The complex, often strongly coupled, ¹H NMR spectra are analyzed.[6][7] This involves:

-

Iterative Analysis: Using software (e.g., WIN-DAISY, gNMR), the chemical shifts (δ) and spin-spin coupling constants (J-couplings) are precisely determined by simulating the experimental spectrum.[6][8]

-

Karplus Relationship: The experimentally determined vicinal coupling constants (³JHH) are used in Karplus-type equations to calculate the corresponding dihedral angles.

-

Conformational Averaging: Since the observed spectrum is an average of rapidly interconverting conformers, the experimental J-couplings represent a weighted average of the couplings for each individual conformer. By comparing these with values calculated for the ideal twist and envelope forms, the relative populations of the conformers in equilibrium can be estimated.

-

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the THT ring's conformation in the solid state.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of the tetrahydrothiophene derivative are grown, often by slow evaporation of a solvent or by controlled cooling. For the volatile parent THT, specialized techniques like laser-assisted in situ crystallization at low temperatures are required.[1]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined (structure solution). This initial model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and torsional angles that define the ring's conformation.[9][10][11]

Microwave Spectroscopy

This gas-phase technique provides highly accurate rotational constants, which are exquisitely sensitive to the molecule's geometry, allowing for the precise determination of the equilibrium conformation(s).

Detailed Methodology:

-

Sample Introduction: The sample is introduced into a high-vacuum chamber, often using a supersonic jet expansion to cool the molecules to very low rotational and vibrational temperatures.

-

Data Acquisition: The cooled molecules are subjected to microwave radiation. The absorption of radiation at specific frequencies corresponding to rotational transitions is detected, typically using Fourier-transform techniques (e.g., MB-FTMW spectroscopy).[12]

-

Spectral Fitting and Structure Determination: The observed transition frequencies are fitted to a rotational Hamiltonian to extract highly precise rotational constants (A, B, C). These experimental constants are then compared with those calculated ab initio for different possible conformers (e.g., envelope and twist). A close match allows for the unambiguous identification of the conformer(s) present in the gas phase and the determination of their precise geometry.[12][13]

Computational Chemistry

Theoretical calculations are indispensable for mapping the potential energy surface and understanding the energetics of different conformations.

Detailed Methodology:

-

Conformational Search: An initial search for low-energy conformers is performed using molecular mechanics (MM) or semi-empirical methods.

-

Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-311++G(d,p)).[6][12]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE).

-

Transition State Search: The transition states connecting the energy minima are located using algorithms like the Berny algorithm.[12] This allows for the determination of the energy barriers for interconversion.

-

Property Calculation: Various molecular properties, such as rotational constants or NMR chemical shifts (using methods like GIAO), can be calculated for the optimized structures and compared directly with experimental data to validate the computational model.[6][8]

Visualizations

The following diagrams illustrate key conformational pathways and analytical workflows.

Caption: Pseudorotation pathway of the tetrahydrothiophene ring.

Caption: General workflow for conformational analysis.

Conclusion

The conformational analysis of the tetrahydrothiophene ring reveals a highly flexible system characterized by a shallow potential energy surface. The C2 twist conformation is established as the most stable form in both the gas and solid phases, with the Cs envelope form being a very close-lying energy state that is easily accessible.[1][2] The rapid interconversion between these forms via pseudorotation is a defining characteristic of the ring's dynamic behavior in solution. A multi-technique approach, integrating high-resolution spectroscopy (NMR, Microwave) for dynamic and gas-phase information, X-ray crystallography for solid-state structure, and high-level computational chemistry for energetic and mechanistic insights, is essential for a comprehensive understanding of this fundamental heterocyclic system. This knowledge is critical for applications in medicinal chemistry and materials science where molecular shape and flexibility govern function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pseudorotation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ac1.hhu.de [ac1.hhu.de]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Conformational transformations of sulfur-containing rings: 2-methyltetrahydrothiophene gas-phase structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Methodological & Application

Applications of Tetrahydrothiophene-2-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiophene-2-carbonitrile and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of the tetrahydrothiophene ring, combined with the reactive nitrile group, make this scaffold a versatile building block for the synthesis of diverse heterocyclic compounds with therapeutic potential. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, and antiviral activities. Detailed experimental protocols for the synthesis of key intermediates and relevant biological assays are also provided.

I. Synthesis of Tetrahydrothiophene Scaffolds

The most common and versatile method for the synthesis of functionalized 2-aminothiophenes, which are key precursors to many therapeutic agents, is the Gewald reaction.[1][2][3] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitrile Derivatives

This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carbonitrile derivatives via the Gewald reaction.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (2.0 eq)

-

Ethanol

-

Water

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (2.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for the appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 2-aminothiophene derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

II. Anticancer Applications

Derivatives of this compound, particularly those based on the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile scaffold, have shown significant potential as anticancer agents.[4][5][6][7][8] These compounds have been found to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected tetrahydrothiophene derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | HeLa (Cervical Cancer) | 12.61 | [9] |

| HepG2 (Liver Cancer) | 33.42 | [9] | |

| Compound B | Hep3B (Liver Cancer) | 5.46 | [8] |

| Compound C | Hep3B (Liver Cancer) | 12.58 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

III. Anti-inflammatory Applications

Certain derivatives of tetrahydrothiophene have demonstrated promising anti-inflammatory properties.[13][14][15] These compounds can modulate inflammatory pathways, potentially by inhibiting key enzymes like cyclooxygenases (COX).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[16][17][18][19][20]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Divide the rats into groups (e.g., control, standard, and test groups with different doses of the compound).

-

Administer the test compounds and the standard drug to the respective groups, usually intraperitoneally or orally, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

IV. Antiviral Applications

While less explored than their anticancer and anti-inflammatory properties, some thiophene derivatives have shown potential as antiviral agents.[21][22][23][24][25] The development of novel antiviral compounds is a critical area of research, and the tetrahydrothiophene scaffold offers a promising starting point for the design of new therapeutic agents.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.[9][26][27][28][29]

Materials:

-

Susceptible host cell line

-

Virus stock

-

96-well or 24-well plates

-

Cell culture medium

-

Test compounds

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Prepare a virus suspension of a known titer (plaque-forming units per mL, PFU/mL).

-

In a separate plate, pre-incubate the virus suspension with the different concentrations of the test compound for a specific period (e.g., 1 hour at 37 °C).

-

Remove the culture medium from the cell monolayer and inoculate the wells with the virus-compound mixture. Include a virus-only control.

-

Allow the virus to adsorb to the cells for 1-2 hours.

-

Remove the inoculum and overlay the cell monolayer with a semi-solid medium containing the respective concentrations of the test compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

After incubation, fix the cells (e.g., with 10% formalin) and stain them with a staining solution (e.g., crystal violet).

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 (50% effective concentration).

V. Conclusion

The this compound scaffold and its derivatives are valuable building blocks in medicinal chemistry. Their synthetic accessibility, primarily through the Gewald reaction, allows for the generation of a wide array of compounds with diverse biological activities. The demonstrated anticancer, anti-inflammatory, and emerging antiviral potential of these compounds highlight their importance in the development of new therapeutic agents. The protocols provided in this document offer a starting point for researchers interested in exploring the medicinal chemistry of this promising class of heterocyclic compounds. Further derivatization and biological evaluation of the this compound core are warranted to fully elucidate its therapeutic potential.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. thescipub.com [thescipub.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. | Semantic Scholar [semanticscholar.org]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Evaluation of The Antiviral Activity of Novel 2-Thiopyrimidine-5-Carbonitrile Derivatives [ejchem.journals.ekb.eg]

- 22. Antiviral Evaluation of Herbal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. bioagilytix.com [bioagilytix.com]

- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 28. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Tetrahydrothiophene-2-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiophene-2-carbonitrile is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. The tetrahydrothiophene scaffold is a recurring motif in a variety of natural products and synthetic drugs, valued for its influence on molecular conformation and physicochemical properties. The presence of a nitrile group at the 2-position provides a reactive handle for a wide array of chemical transformations, making it a valuable intermediate for the synthesis of diverse molecular architectures.

These application notes provide an overview of the synthesis and key reactions of this compound, complete with detailed experimental protocols for its derivatization.

Synthesis of the Tetrahydrothiophene Core

While specific, high-yield synthetic routes directly to unsubstituted this compound are not extensively documented in peer-reviewed literature, the tetrahydrothiophene core can be constructed through several established methods. A common approach involves the reaction of a 1,4-bifunctionalized butane with a sulfur source. For instance, the reaction of 1,4-dichlorobutane with sodium sulfide provides a direct route to the parent tetrahydrothiophene ring system. The introduction of the 2-carbonitrile group can be envisioned through the cyanation of an α-halotetrahydrothiophene or via lithiation at the α-position followed by quenching with a cyanating agent.

Key Synthetic Transformations of this compound

The reactivity of this compound is primarily centered around the nitrile functionality and the sulfur atom within the heterocyclic ring. These reactive sites allow for a range of synthetic modifications to generate diverse derivatives.

A general workflow for the utilization of this compound is outlined below:

Application Notes and Protocols: Reaction Mechanisms Involving Tetrahydrothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and reactivity of Tetrahydrothiophene-2-carbonitrile, a versatile heterocyclic building block. The protocols outlined below are based on established chemical principles and analogous transformations, offering a guide for the synthesis and derivatization of this compound for applications in medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often involving the formation of the tetrahydrothiophene ring followed by the introduction of the nitrile functionality. One common strategy is the cyclization of a linear precursor containing a thiol and a leaving group, followed by functional group manipulation.

A plausible and frequently utilized method involves the reaction of a 1,4-dihalobutane with a cyanide source and a sulfur source. Alternatively, the nitrile group can be introduced onto a pre-formed tetrahydrothiophene ring.

Protocol: Synthesis via Dehydration of Tetrahydrothiophene-2-carboxamide

A practical laboratory-scale synthesis involves the dehydration of the corresponding carboxamide, which can be prepared from the carboxylic acid.

Step 1: Synthesis of Tetrahydrothiophene-2-carboxylic acid This can be achieved by the reaction of 2-chlorotetrahydrothiophene with magnesium to form the Grignard reagent, followed by quenching with carbon dioxide.

Step 2: Formation of Tetrahydrothiophene-2-carboxamide The carboxylic acid is then converted to the amide, for example, by reaction with thionyl chloride to form the acid chloride, followed by reaction with ammonia.

Step 3: Dehydration to this compound The final step is the dehydration of the amide to the nitrile.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Chlorotetrahydrothiophene, Mg, CO₂ | Dry Ether | Diethyl ether | 0 to RT | 2-4 | ~70-80 |

| 2 | Tetrahydrothiophene-2-carboxylic acid | 1. SOCl₂ 2. NH₃ | Dichloromethane | 0 to RT | 3-5 | ~85-95 |

| 3 | Tetrahydrothiophene-2-carboxamide | P₂O₅ or Cyanuric Chloride/DMF | Toluene (with P₂O₅) or MTBE/DMF (with Cyanuric Chloride) | Reflux (with P₂O₅) or RT (with Cyanuric Chloride) | 1-3 | 51-99[1][2] |

Experimental Protocol (Dehydration using Cyanuric Chloride/DMF): [1][2]

-